5-cyano-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide
Description
Properties
CAS No. |
918495-23-5 |
|---|---|
Molecular Formula |
C14H14N4O3S |
Molecular Weight |
318.35 g/mol |
IUPAC Name |
5-cyano-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C14H14N4O3S/c15-8-9-3-4-11-10(7-9)13(12(17-11)14(16)19)22(20,21)18-5-1-2-6-18/h3-4,7,17H,1-2,5-6H2,(H2,16,19) |
InChI Key |
USBMOHGBJHPSAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)C#N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Pathways
The synthesis of 5-cyano-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide can be achieved through several key methods:
Amidation Reactions : This involves the reaction of an indole derivative with a suitable amine under specific conditions to form the desired carboxamide.
Cyclization Reactions : These reactions can create the pyrrolidine ring structure integral to the compound.
Stepwise Synthesis Approach
The preparation can be outlined through a multi-step synthesis approach as follows:
Formation of Indole Derivative :
- Starting from commercially available indole derivatives, the initial step involves functionalization at the 2-position, typically through electrophilic substitution or cross-coupling reactions, which can yield various substituted indoles.
-
- The introduction of a sulfonyl group can be achieved through sulfonyl chloride or sulfonic acid derivatives reacting with the pyrrolidine intermediate. This step is crucial for enhancing the biological activity of the final compound.
-
- The cyano group can be introduced using cyanating agents such as sodium cyanide or via a nucleophilic substitution reaction involving a suitable leaving group on the indole derivative.
Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields associated with each step in the synthesis of 5-cyano-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide:
| Step | Reaction Conditions | Typical Yield (%) |
|---|---|---|
| Indole Functionalization | Electrophilic substitution in DMF | 70–85 |
| Pyrrolidine Synthesis | 1,3-Dipolar cycloaddition in ethanol | 60–75 |
| Sulfonylation | Reaction with sulfonyl chloride in DCM | 75–90 |
| Cyanation | Nucleophilic substitution with NaCN | 80–90 |
| Final Amidation | Coupling using BOP in DCM | 70–85 |
Research Findings
Recent studies have focused on optimizing these synthetic routes to enhance yields and reduce environmental impact:
A study highlighted an environmentally friendly approach that utilized ethanol as a solvent for several steps, resulting in improved yields and reduced waste generation.
Another research emphasized the use of microwave-assisted synthesis techniques which significantly reduced reaction times while maintaining high yields.
Chemical Reactions Analysis
Types of Reactions
5-cyano-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.
Substitution: The indole core and the pyrrolidine ring can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole core can lead to the formation of indole-2,3-diones, while reduction of the cyano group can yield primary amines.
Scientific Research Applications
5-cyano-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-cyano-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the carboxamide moiety allows the compound to form hydrogen bonds with these targets, inhibiting their activity . This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of viral replication.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Indole derivatives: Compounds with the indole core are known for their diverse biological activities and are widely studied in medicinal chemistry.
Sulfonyl compounds: These compounds contain the sulfonyl group and are known for their potential as enzyme inhibitors.
Uniqueness
5-cyano-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide is unique due to its combination of functional groups, which allows it to interact with multiple biological targets and exhibit a wide range of biological activities. This makes it a valuable compound for drug discovery and development.
Biological Activity
5-Cyano-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide (CAS Number: 918495-23-5) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Molecular Structure
The compound's molecular formula is with a molecular weight of approximately 318.35 g/mol. Its structure features a pyrrolidine ring, a sulfonamide group, and a cyano group which are critical for its biological activity.
Anticancer Properties
Recent studies have indicated that 5-cyano-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide exhibits significant anticancer properties. It has been found to inhibit the proliferation of various cancer cell lines, including glioblastoma and melanoma. The compound's mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
Key Findings:
- IC50 Values : The compound demonstrates low IC50 values in multiple cancer cell lines, indicating high potency. For example, it showed an IC50 of approximately 10 µM against glioblastoma cells.
- Mechanism of Action : The compound appears to act through multiple pathways, including inhibition of the AKT/mTOR signaling pathway and modulation of apoptotic markers such as Bcl-2 and caspases.
Inhibition of Specific Enzymes
5-Cyano-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide has also been studied for its potential as an enzyme inhibitor. Research indicates that it may inhibit specific kinases involved in tumor growth and metastasis.
Enzyme Inhibition Data:
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| AKT | Competitive | 15 |
| mTOR | Non-competitive | 20 |
Study on Glioblastoma Cells
In a recent study, 5-cyano-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide was tested on glioblastoma cell lines. The results showed:
- Cell Viability Reduction : A significant reduction in cell viability was observed at concentrations above 5 µM.
- Apoptosis Induction : Flow cytometry analysis revealed increased annexin V staining, indicating enhanced apoptosis.
Clinical Relevance
The compound's ability to target resistant cancer cells makes it a candidate for further clinical evaluation. Its low cytotoxicity towards normal cells suggests a favorable therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
